1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one
Overview
Description
"1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one" is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Its applications and characteristics are explored in several research studies.
Synthesis Analysis
The synthesis of related compounds often involves condensation and hydrogenation processes. For example, Shen De-long (2007) discussed the synthesis of a similar compound, 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone as raw materials (Shen De-long, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques such as X-ray crystallography. For instance, Al-Hourani et al. (2020) used this method to determine the structure of 1-[4-(2-Chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds are often studied in the context of their potential applications. For example, research on 5-chloropentan-2-one and 4-chloro-1-phenylbutan-1-one by Chuchani and Dominguez (1983) focused on their rates of elimination in gas phase (Chuchani & Dominguez, 1983).
Physical Properties Analysis
The physical properties of related compounds have been a subject of study, especially in terms of their behavior under different conditions. The study by Tundo and Selva (2005) on the synthesis of 1-chlorobutane from 1-butanol in a continuous-flow system provides insights into the physical properties and reaction conditions of similar chlorinated compounds (Tundo & Selva, 2005).
Chemical Properties Analysis
The chemical properties of compounds like "1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one" are explored through various studies. For instance, the work of Ejidike and Ajibade (2015) on the synthesis and characterization of metal(II) complexes provides insight into the reactivity and coordination behavior of similar compounds (Ejidike & Ajibade, 2015).
Scientific Research Applications
Tetrazole-Containing Derivatives
The reactivity of amino and carboxy terminal groups in molecules like 4-amino-3-phenylbutanoic acid has been utilized for the preparation of tetrazole-containing derivatives, which could have potential applications in various chemical syntheses and pharmaceutical research (Putis, Shuvalova, & Ostrovskii, 2008).
Derivatives in Organic Synthesis
Organic synthesis often involves the use of compounds like (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid, which can be derived from similar compounds to 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. These derivatives have applications in creating complex organic molecules, possibly including pharmaceuticals (Linder, Steurer, & Podlech, 2003).
Novel Copper Complexes
Compounds like 2,4-Dioxo-4-phenylbutanoic acid, related to 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, have been used in the synthesis of novel copper (II) nitrate complexes, which could have implications in material science and catalysis research (Landry, Turnbull, & Twamley, 2007).
Biotransformation Studies
The biotransformation of phenyl-C4 derivatives in rat liver and baker's yeast offers insights into metabolic processes and could inform the development of new drugs or biochemical processes (Takeshita, Miura, Hongo, Kosaka, & Takeshita, 1998).
properties
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO2/c1-2-17(14-6-4-3-5-7-14)18(20)15-8-10-16(11-9-15)21-13-12-19/h3-11,17H,2,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVNHKQPUCOXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394694 | |
Record name | 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one | |
CAS RN |
103628-22-4 | |
Record name | 1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103628-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(2-CHLOROETHOXY)PHENYL]-2-PHENYL-1-BUTANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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